molecular formula C8H9NO2 B1253935 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde CAS No. 71970-43-9

4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Cat. No.: B1253935
CAS No.: 71970-43-9
M. Wt: 151.16 g/mol
InChI Key: GHUJOXJDUAROKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a dialdehyde in which the two carbaldehyde functions are at positions 3 and 5 of 4-methyl-1,4-dihydropyridine. Although the compound is an entity in its own right, the nitrogen of the dihydropyridine ring may also arise from the epsilon-amino group of a lysine residue within a protein [MDHDC-protein adduct;  malonaldedehyde (synonym malondialdehyde) acetaldehyde (MAA)-protein adduct]. It has a role as an epitope. It is a dialdehyde and a dihydropyridine.

Scientific Research Applications

Ultrasound-Mediated Synthesis

4-Substituted 1,4-dihydropyridine-3,5-dicarboxylates, which include 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde, have been synthesized using solvent-free conditions facilitated by ultrasound irradiation. This method offers advantages such as shorter reaction times and high product yield, marking an improvement over traditional thermal methods (He et al., 2015).

Fluorescence Properties

The fluorescence properties of 1,4-dihydropyridine-3,5-dicarbaldehydes have been studied, particularly their formation in reactions involving primary amines and malonaldehyde. These compounds exhibit fluorescence similar to lipofuscin, a type of age pigment, making them relevant for studies on aging and related processes (Kikugawa & Ido, 1984).

Synthesis of Chiral 1,4-Dihydropyridines

Recent developments in the synthesis of chiral 1,4-dihydropyridines, including their fused analogues, have been explored. This research is significant in medicinal chemistry due to the biological activities and potential pharmaceutical applications of these compounds (Rucins et al., 2020).

Kinetic-Fluorometric Analysis in Food

The use of 1,4-dihydropyridine-3,5-dicarbaldehyde for kinetic-fluorometric analysis in food has been researched. This compound's fluorescence is utilized in the determination of malonaldehyde, a marker of lipid peroxidation, in complex food samples like olive oil (Espinosa-Mansilla et al., 1997).

Properties

CAS No.

71970-43-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-7(4-10)2-9-3-8(6)5-11/h2-6,9H,1H3

InChI Key

GHUJOXJDUAROKJ-UHFFFAOYSA-N

SMILES

CC1C(=CNC=C1C=O)C=O

Canonical SMILES

CC1C(=CNC=C1C=O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Reactant of Route 2
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Reactant of Route 3
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Reactant of Route 4
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Reactant of Route 5
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Reactant of Route 6
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.